BOC-D-CYS(ACM)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

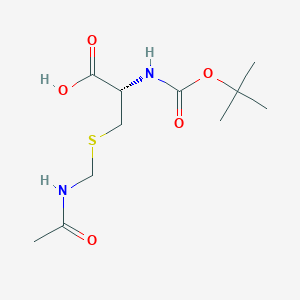

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCTYBOTPCIHTG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427010 | |

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-00-5 | |

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Boc-S-acetamidomethyl-D-cysteine (BOC-D-CYS(ACM)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-D-cysteine, commonly abbreviated as BOC-D-CYS(ACM)-OH. This vital amino acid derivative is a cornerstone in modern peptide synthesis and plays a significant role in the development of sophisticated peptide-based therapeutics.

Core Chemical Properties and Structure

This compound is a protected derivative of the non-proteinogenic amino acid D-cysteine.[1] Its structure is characterized by two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[2] This dual-protection strategy is fundamental to its utility in controlled, stepwise peptide synthesis.[2] The Boc group provides temporary protection of the amine, while the semi-permanent Acm group protects the reactive thiol group, preventing unwanted side reactions during chain elongation.[1][2]

Chemical Structure Diagram

Caption: Key functional groups of this compound.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀N₂O₅S | [3] |

| Molecular Weight | 292.35 g/mol | [4] |

| CAS Number | 138775-00-5 | [5] |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 111-114 °C | [3][4] |

| Optical Rotation | [α]²⁵/D +31.5 to +36.5° (c=1 in water) | |

| Purity (TLC) | ≥98% | |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | |

| InChI Key | HLCTYBOTPCIHTG-MRVPVSSYSA-N |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-cysteine residues in Boc-based solid-phase peptide synthesis (SPPS). SPPS is a widely adopted methodology for the chemical synthesis of peptides on a solid support. The strategic use of protecting groups is central to this process.

Protecting Group Strategy

-

Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the α-amino function. It is stable to the conditions required for peptide coupling but can be readily removed with a mild acid, typically trifluoroacetic acid (TFA), to allow for the sequential addition of the next amino acid in the peptide chain.

-

Acm (acetamidomethyl) Group: The Acm group provides robust protection for the cysteine thiol side chain. It is stable to the repeated TFA treatments used to remove the Boc group during SPPS.[6] This orthogonality is crucial for preventing the highly reactive thiol from participating in undesired side reactions.

The logical workflow for incorporating this compound into a growing peptide chain is illustrated below.

Caption: General workflow for Boc-SPPS incorporating this compound.

Experimental Protocols: Acm Deprotection and Disulfide Bond Formation

A primary application of incorporating Acm-protected cysteine is the controlled formation of disulfide bridges, which are critical for the structure and function of many biologically active peptides.[1][2][7] Disulfide bonds can constrain peptides into cyclic structures, often enhancing their stability, bioavailability, and receptor-binding properties.[2]

General Protocol for Oxidative Cyclization

The Acm group is typically removed concurrently with the formation of the disulfide bond using an oxidizing agent, most commonly iodine.[2][7]

Materials:

-

Acm-protected linear peptide

-

Solvent system (e.g., methanol, aqueous acetic acid, or a mixture of methanol, water, and HCl)

-

Iodine (I₂) solution (e.g., 0.1 M in methanol)

-

Sodium thiosulfate solution (to quench excess iodine)

-

Purification system (e.g., RP-HPLC)

Methodology:

-

Dissolution: Dissolve the purified Acm-protected linear peptide in an appropriate solvent system at a high dilution (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

-

Oxidation: Add the iodine solution dropwise to the peptide solution while stirring. The reaction progress can be monitored by the persistence of the yellow/brown color of iodine.

-

Quenching: Once the reaction is complete (typically 1-2 hours), quench the excess iodine by adding sodium thiosulfate solution dropwise until the color disappears.

-

Purification: Remove the solvent under reduced pressure. The crude cyclized peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

Caption: Step-by-step workflow for peptide cyclization via Acm deprotection.

Applications in Drug Development

The use of this compound is integral to the synthesis of complex peptide therapeutics. The ability to introduce specific disulfide bonds allows for the creation of cyclic peptides with significantly improved pharmacological profiles compared to their linear counterparts.[2]

-

Enhanced Stability: Cyclization protects peptides from degradation by exopeptidases, increasing their in vivo half-life.

-

Improved Bioavailability: The constrained conformation can improve membrane permeability and reduce clearance.[2]

-

Increased Potency and Selectivity: A rigid cyclic structure can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[2]

This building block is therefore crucial in the development of peptide drugs for a range of diseases, including cancer, metabolic disorders, and infectious diseases.[8]

Spectroscopic Characterization

While specific spectral data is highly dependent on the full peptide sequence, the presence of this compound can be confirmed by characteristic signals in NMR and IR spectroscopy.

-

¹H NMR: Expect signals for the nine equivalent protons of the Boc group (a sharp singlet around 1.4 ppm), the acetyl protons of the Acm group (a singlet around 2.0 ppm), and the methylene protons of the Acm group.

-

¹³C NMR: Look for signals corresponding to the quaternary and methyl carbons of the Boc group, and the carbonyl and methyl carbons of the Acm group.

-

IR Spectroscopy: Characteristic stretches would include the C=O of the Boc-urethane and Acm-amide groups (typically in the 1650-1750 cm⁻¹ region) and the N-H stretch.

Safety and Handling

-

Storage: Store in a cool, dry place, typically between 2-30°C.

-

Handling: Standard laboratory personal protective equipment (PPE), including gloves and eye shields, should be worn.[4]

-

Classification: The substance is generally not classified as hazardous under GHS/CLP regulations.[9] It is designated as a combustible solid.

Conclusion

This compound is an indispensable tool in the field of peptide chemistry and drug discovery. Its unique dual-protection system allows for the precise and controlled incorporation of D-cysteine into peptide sequences, facilitating the synthesis of complex linear and cyclic peptides. The ability to form specific disulfide bridges is a key strategy for enhancing the therapeutic potential of peptide-based drugs, making this compound a critical reagent for researchers and scientists in both academic and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Boc-Cys(Acm)-OH = 96.0 T 19746-37-3 [sigmaaldrich.com]

- 5. This compound Novabiochem 138775-00-5 [sigmaaldrich.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 9. Boc-Cys(Acm)-OH [carbolution.de]

A Technical Guide to BOC-D-CYS(ACM)-OH: Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-D-cysteine, commonly known as BOC-D-CYS(ACM)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides and therapeutic agents. This document outlines its chemical properties, experimental protocols for its use, and workflows for the strategic formation of disulfide bonds.

Core Properties of this compound

This compound is a derivative of the non-natural D-cysteine amino acid. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an acetamidomethyl (Acm) group protecting the thiol side chain. This dual-protection scheme is fundamental to its utility in Boc-based SPPS.[1]

| Property | Value | Reference |

| CAS Number | 138775-00-5 | [2][3] |

| Molecular Weight | 292.35 g/mol | [2] |

| Empirical Formula | C₁₁H₂₀N₂O₅S | [2] |

| Appearance | White to slight yellow to beige powder | |

| Purity | ≥98% (TLC) | |

| Optical Rotation | +31.5 to +36.5 ° (c=1 in water) | |

| Primary Application | Boc solid-phase peptide synthesis (SPPS) | [2] |

Role in Solid-Phase Peptide Synthesis

This compound is a standard building block for introducing D-cysteine residues into a peptide sequence using Boc chemistry. The Boc group provides temporary protection of the N-terminus, which is removed at each cycle of peptide chain elongation, while the Acm group offers stable protection for the cysteine thiol.[1] The stability of the Acm group to the acidic conditions required for Boc removal, such as with trifluoroacetic acid (TFA), allows for the synthesis of the full peptide chain without premature deprotection of the cysteine side chain.[3][4]

This strategic protection is crucial for the synthesis of peptides containing multiple cysteine residues, where controlled, sequential disulfide bond formation is necessary to achieve the correct three-dimensional structure and biological activity.[5]

Experimental Protocols

The utility of this compound is centered on the selective removal of the Acm protecting group to either yield a free thiol for further modification or to form a disulfide bond.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This protocol outlines the general steps for incorporating this compound into a peptide chain using a manual or automated peptide synthesizer.

Materials:

-

Merrifield or PAM resin

-

This compound and other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

-

Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DCM within the reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a 50% TFA solution in DCM for 20-30 minutes.[6][7] When cysteine, methionine, or tryptophan are present, the addition of scavengers like 0.5% dithioethane (DTE) to the TFA solution is recommended to prevent side reactions.[8]

-

Washing: Wash the resin thoroughly with DCM and IPA to remove residual TFA and byproducts.[9]

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus by washing with a 10% DIEA solution in DCM to yield a free amine.[7]

-

Washing: Wash the resin again with DCM to remove excess DIEA.

-

Amino Acid Coupling: Dissolve this compound (or another Boc-protected amino acid) and coupling reagents in a suitable solvent (e.g., DMF/DCM) and add it to the reaction vessel. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DCM to remove unreacted amino acid and coupling reagents.

-

Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: Acm Group Deprotection and Disulfide Bond Formation with Iodine

This is a common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.[10]

Materials:

-

Acm-protected peptide

-

Aqueous acetic acid or aqueous methanol

-

Iodine (I₂)

-

Ascorbic acid or sodium thiosulfate solution

Procedure:

-

Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol at a high dilution (e.g., 1 mg/mL) to favor intramolecular cyclization.[2][3]

-

Iodine Addition: Add a 10-50 fold molar excess of iodine, dissolved in the same solvent, to the peptide solution.[2]

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by HPLC. The reaction is typically complete within 60 minutes.[2]

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color of the solution disappears.[2]

-

Purification: Purify the resulting cyclic peptide by preparative reverse-phase HPLC.

Protocol 3: Acm Group Deprotection to Yield a Free Thiol

For applications requiring a free thiol, such as conjugation or labeling, heavy metal reagents can be used.

Materials:

-

Acm-protected peptide

-

Mercury(II) acetate (Hg(OAc)₂) or Silver(I) tetrafluoroborate (AgBF₄)

-

Aqueous acetic acid (pH 4.0)

-

β-mercaptoethanol or Dithiothreitol (DTT)

Procedure using Mercury(II) Acetate:

-

Dissolve the peptide in aqueous acetic acid at pH 4.0.

-

Add one equivalent of Hg(OAc)₂ per Acm group and stir for approximately 1 hour.[2]

-

Treat the mixture with β-mercaptoethanol to remove the mercury and release the free thiol.[2]

-

Purify the peptide with the free thiol side chain. Caution: Mercury compounds are highly toxic and require careful handling and disposal.[2][3]

Applications in Drug Discovery and Development

The ability to introduce D-amino acids like D-cysteine into peptides is a key strategy in drug development. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to enhanced metabolic stability and longer in vivo half-lives.[7]

The controlled formation of disulfide bridges, facilitated by this compound, is essential for creating cyclic peptides.[1] Cyclization can lock a peptide into its bioactive conformation, which may improve its binding affinity, selectivity, and bioavailability.[11] These attributes are highly desirable in the development of new peptide-based therapeutics.

Furthermore, the strategic placement of a D-cysteine residue can be used to fine-tune the three-dimensional structure of a peptide, influencing its interaction with biological targets. The methodologies described in this guide provide researchers with the tools to leverage this compound in the rational design and synthesis of next-generation peptide drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. bachem.com [bachem.com]

- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: Solubility of BOC-D-CYS(ACM)-OH in Organic Solvents for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-S-(acetamidomethyl)-D-cysteine (BOC-D-CYS(ACM)-OH), a critical building block in peptide synthesis for drug development. While specific quantitative solubility data is not extensively published, this guide synthesizes available information and provides a detailed protocol for its determination.

Introduction to this compound

This compound is a derivative of the amino acid cysteine, widely utilized in solid-phase peptide synthesis (SPPS).[1] The tert-butoxycarbonyl (Boc) protecting group on the amine and the acetamidomethyl (Acm) group on the thiol are crucial for controlled peptide chain elongation. Understanding its solubility is paramount for efficient reaction kinetics, purification, and overall yield in the synthesis of peptide-based therapeutics.

Solubility Profile

Data Summary:

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility & Remarks |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 0.5 M (approx. 146 mg/mL) | "Clearly soluble".[2] DMF is the most commonly cited solvent, indicating high solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Generally a good solvent for protected amino acids and peptides.[3] Caution is advised as DMSO can potentially oxidize the sulfur in cysteine residues.[3] |

| Dichloromethane (DCM) | Chlorinated | Data not available | Often used in peptide synthesis; solubility is expected to be moderate. |

| Chloroform | Chlorinated | Data not available | Similar to DCM, expected to be a viable solvent. |

| Methanol (MeOH) | Polar Protic | Data not available | May have moderate solubility, but the carboxylic acid group can interact with the protic solvent. |

| Acetonitrile (ACN) | Polar Aprotic | Data not available | Used in purification (e.g., HPLC), suggesting at least partial solubility. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Data not available | Often used in extraction and purification; solubility is likely lower than in more polar solvents. |

Key Observations:

-

This compound demonstrates high solubility in the polar aprotic solvent DMF. A key supplier notes that 1 mmole (292.35 mg) is clearly soluble in 2 mL of DMF, which calculates to a concentration of 0.5 M or approximately 146.2 mg/mL.[2]

-

For hydrophobic peptides or derivatives, organic solvents like DMSO and DMF are generally recommended for solubilization.[3][4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (powder form, ≥98% purity)[1]

-

Selected organic solvent (e.g., DMF, DMSO, DCM) of high purity (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This structured approach ensures the accurate and reproducible determination of the solubility of this compound, providing essential data for optimizing its use in drug development and manufacturing processes.

References

A Comprehensive Technical Guide to the Proper Storage and Handling of BOC-D-CYS(ACM)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proper storage, handling, and utilization of N-α-t-Boc-S-acetamidomethyl-D-cysteine, commonly referred to as BOC-D-CYS(ACM)-OH. Adherence to these guidelines is crucial for ensuring the compound's stability, purity, and optimal performance in research and drug development applications, particularly in the realm of solid-phase peptide synthesis (SPPS).

Physicochemical and Safety Data

This compound is a derivative of the amino acid D-cysteine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the sulfhydryl group of the side chain is protected by an acetamidomethyl (Acm) group. This dual-protection scheme is instrumental in its application for the controlled synthesis of peptides.

A summary of its key properties is presented below:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₅S | [1] |

| Molecular Weight | 292.35 g/mol | [1] |

| Appearance | White to off-white or beige powder/crystalline solid. | [1] |

| Melting Point | 111-114 °C | [1][2] |

| Solubility | Soluble in Methanol. | [1] |

| Optical Rotation | [α]25/D: +31.5 to +36.5° (c=1 in water) | |

| CAS Number | 138775-00-5 |

Storage Conditions

Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity. While stable under a range of conditions, optimal storage practices will extend its shelf life and ensure reproducibility in experiments.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C is ideal for long-term storage. Short-term storage at room temperature (up to 30°C) is acceptable. | Refrigeration minimizes the potential for thermal degradation over extended periods. The compound is classified as a combustible solid.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly sealed in a dry environment. | Although specific data on hygroscopicity is not readily available, it is best practice for fine chemicals to be protected from moisture and atmospheric oxygen to prevent potential hydrolysis or oxidation. |

| Light Exposure | Store in a light-resistant container. | While specific light sensitivity data is limited, protection from light is a general precautionary measure for complex organic molecules to prevent photochemical degradation. |

| Container | Use a well-sealed, opaque container appropriate for chemical storage. | Prevents contamination and degradation from environmental factors. |

Handling and Safety Precautions

As with any chemical reagent, appropriate safety measures must be observed when handling this compound. The following guidelines are based on available safety information and best laboratory practices.

Personal Protective Equipment (PPE)

A product information page for a similar compound recommends the following PPE:

-

Eye Protection: Chemical safety goggles or a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

-

Respiratory Protection: A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a fume hood to avoid inhalation of dust particles.[2]

-

Skin and Body Protection: A laboratory coat and appropriate footwear.

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended for all procedures involving the weighing and transfer of the powdered compound.

-

Static Discharge: For larger quantities, use non-sparking tools and ensure proper grounding to prevent fire hazards from electrostatic discharge, as the material is a combustible solid.

General Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, vapor, mist, or gas.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Experimental Protocols

This compound is a key building block in Boc-based solid-phase peptide synthesis (SPPS), particularly for introducing D-cysteine residues. The Acm protecting group on the thiol side chain is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA), providing orthogonal protection. This allows for the selective deprotection of the thiol group at a later stage for disulfide bond formation or other modifications.

General Protocol for Incorporation into a Peptide Sequence via Boc-SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain.

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Perform the N-terminal Boc deprotection of the resin-bound peptide using a solution of TFA in DCM (typically 25-50%).

-

Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% diisopropylethylamine (DIEA) in DCM or DMF), followed by further washes with DCM and DMF to remove excess reagents.

-

-

Activation and Coupling of this compound:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DMF or a mixture of DCM/DMF.

-

Add an activating agent, such as HBTU/HOBt or DIC/HOBt, and a base like DIEA to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring and Post-Coupling:

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

Once the reaction is complete (negative ninhydrin test), wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling cycle for the subsequent amino acids in the desired peptide sequence.

-

Deprotection of the Acm Group and Disulfide Bond Formation

The Acm group can be removed to liberate the free thiol, which can then be oxidized to form a disulfide bridge.

-

On-Resin or Post-Cleavage Deprotection: The Acm group can be removed either while the peptide is still attached to the resin or after cleavage from the resin.

-

Reagents for Acm Removal:

-

Iodine (I₂): A common method involves treating the Acm-protected peptide with an excess of iodine in a solvent like methanol, acetic acid, or DMF. This reaction simultaneously removes the Acm group and oxidizes the resulting thiol to form a disulfide bond.

-

Mercury(II) Acetate (Hg(OAc)₂): Treatment with mercury(II) acetate followed by an acid and a reducing agent like β-mercaptoethanol will remove the Acm group to yield a free thiol. This method is useful if disulfide bond formation is not immediately desired.

-

Silver Trifluoromethanesulfonate (AgOTf): This is another reagent that can be used for Acm group removal.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows for the proper handling and use of this compound.

Caption: Figure 1: Storage Decision Tree for this compound

Caption: Figure 2: General Handling Workflow for this compound

References

The Lynchpin of Disulfide Bridges: A Technical Guide to BOC-D-CYS(ACM)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic incorporation of cysteine residues is paramount for crafting complex structures with defined biological activity. The formation of disulfide bridges, critical for stabilizing the tertiary and quaternary structures of many therapeutic peptides and proteins, requires a nuanced approach to protecting and deprotecting the reactive thiol side chain of cysteine.[1] Among the arsenal of tools available to the peptide chemist, N-α-tert-butyloxycarbonyl-S-acetamidomethyl-D-cysteine, or BOC-D-CYS(ACM)-OH, stands out as a versatile and crucial building block. This technical guide delves into the core mechanism of action of this compound, providing in-depth experimental protocols and quantitative data to empower researchers in their peptide synthesis endeavors.

The Dual Nature of Protection: Understanding the BOC and ACM Groups

This compound features a dual-protection strategy that is central to its utility in solid-phase peptide synthesis (SPPS).[2] The tert-butyloxycarbonyl (Boc) group on the α-amino group provides temporary protection, allowing for controlled, stepwise elongation of the peptide chain.[2] The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the more robust S-acetamidomethyl (Acm) group intact.[3]

The acetamidomethyl (Acm) group, protecting the sulfur atom of the cysteine side chain, is stable to the repetitive acidic conditions of Boc-based SPPS and the basic conditions of Fmoc-based SPPS.[4][5] This orthogonality is the cornerstone of its application, enabling the synthesis and purification of the full-length linear peptide with the cysteine thiol safely masked.[6] The Acm group can then be selectively removed at a later stage to facilitate the controlled formation of disulfide bonds.[2]

Mechanism of Action: The Path to Disulfide Bond Formation

The primary role of this compound is to serve as a precursor to a cysteine residue that will ultimately form a disulfide bridge. The overall process can be broken down into three key stages:

-

Incorporation into the Peptide Chain: During SPPS, this compound is coupled to the growing peptide chain like any other amino acid. The Boc group is removed at each cycle to allow for the addition of the next amino acid.

-

Cleavage from the Resin: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support. In Boc-based synthesis, this is typically achieved with strong acids like hydrofluoric acid (HF), which removes most other side-chain protecting groups but leaves the Acm group intact.[5]

-

Acm Deprotection and Oxidation: The purified, Acm-protected peptide is then subjected to a specific deprotection and oxidation step. This is the critical phase where the thiol group is unmasked and the disulfide bond is formed. Several reagents can be employed for this purpose, with iodine being one of the most common.[2][7] The iodine simultaneously facilitates the removal of the Acm group and the oxidation of the resulting free thiols to form a disulfide bond.[7][8]

Quantitative Data on Acm Deprotection Methods

The choice of deprotection reagent for the Acm group is critical and depends on the peptide sequence, the presence of other sensitive residues, and the desired outcome (free thiol vs. disulfide bond). While exact yields are highly sequence-dependent, the following table summarizes key quantitative parameters and qualitative considerations for common Acm deprotection methods.

| Deprotection Reagent | Typical Conditions | Outcome | Key Considerations & Potential Side Reactions |

| Iodine (I₂) ** | 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 30-120 min.[4][9] | Direct formation of a disulfide bond.[4] | - Can cause iodination of sensitive residues like tyrosine and tryptophan.[7][8][10] - Methionine can be oxidized.[10] - Reaction rate is highly solvent-dependent.[9] |

| Mercury(II) Acetate (Hg(OAc)₂) ** | 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[2][4] | Formation of the free thiol.[4] | - Highly toxic, requiring careful handling and disposal of mercury waste.[4] - Can also remove S-t-Butyl and S-trityl groups.[2][4] - Risk of S-to-O Acm shift in peptides with high serine/threonine content.[6][11] |

| Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf) | 20-100 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5-2 hours, followed by treatment with dithiothreitol (DTT).[4][9] | Formation of the free thiol.[4] | - Toxic heavy metal reagents. - S-Trityl and S-p-methoxybenzyl groups may be partially removed.[5] |

| N-Chlorosuccinimide (NCS) | 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each for on-resin deprotection.[4] | Direct formation of a disulfide bond. | - Rapid and efficient method for on-resin applications.[4] - Can cause oxidation of methionine.[9] |

| Thallium(III) Trifluoroacetate (Tl(TFA)₃) | 1.2 equivalents per Acm group in TFA for 60 minutes.[5] | Direct formation of a disulfide bond. | - Highly toxic and less commonly used. - Risk of S-to-O Acm shift in peptides with high serine/threonine content.[6][11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the deprotection of the Cys(Acm) group.

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation (In Solution)

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.

Materials:

-

Acm-protected peptide

-

Glacial acetic acid (AcOH)

-

Deionized water

-

Methanol (MeOH)

-

Iodine (I₂)

-

1 M aqueous ascorbic acid or sodium thiosulfate solution

Methodology:

-

Dissolve the Acm-protected peptide in a suitable solvent mixture, such as aqueous acetic acid or aqueous methanol, to a final concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization.[1]

-

Prepare a stock solution of iodine (typically 10-50 fold excess over the peptide) in methanol or 40% acetic acid.[1][4]

-

Add the iodine solution dropwise to the stirring peptide solution at room temperature.

-

Monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within 30 to 120 minutes.[9]

-

Once the reaction is complete, quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the yellow color of the solution disappears.[4][10]

-

Remove the solvent under reduced pressure.

-

Purify the cyclized peptide by preparative HPLC.

Protocol 2: Mercury(II) Acetate-Mediated Acm Deprotection to Yield a Free Thiol

This protocol results in the formation of a free thiol, which can be useful for subsequent conjugation or other modifications.

Materials:

-

Acm-protected peptide

-

10% (v/v) aqueous acetic acid

-

Glacial acetic acid

-

Aqueous ammonia

-

Mercury(II) acetate (Hg(OAc)₂)

-

β-mercaptoethanol

Methodology:

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[10]

-

Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[2][10]

-

Add 1.0 equivalent of mercury(II) acetate per Acm group.[2]

-

Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[2][10]

-

Stir the mixture gently at room temperature under a nitrogen atmosphere for 1 hour.[2]

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[9][10]

-

Remove the precipitate by centrifugation.

-

Desalt the supernatant containing the peptide with the free thiol by HPLC.

Protocol 3: On-Resin Iodine-Mediated Acm Deprotection and Cyclization

This protocol is an efficient method for forming disulfide bonds while the peptide is still attached to the solid support.

Materials:

-

Peptidyl-resin with two Cys(Acm) residues

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Iodine (I₂)

-

2% Ascorbic acid in DMF

-

Dichloromethane (DCM)

Methodology:

-

Swell the peptidyl-resin in DMF (approximately 1 mL/gram of resin).[12]

-

Prepare a solution of iodine (10 equivalents relative to the resin substitution) in DMF/H₂O (4:1 v/v).[1][12]

-

Add the iodine solution to the swollen resin.

-

Shake the reaction mixture at room temperature for 40-60 minutes.[12][13]

-

Filter the resin and wash it thoroughly with DMF (3 times).[12]

-

Wash the resin with 2% ascorbic acid in DMF (2 times) to quench any remaining iodine.[12]

-

Wash the resin with DMF (5 times) and then with DCM (3 times).[12]

-

The resin is now ready for cleavage of the cyclized peptide.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: Workflow for the synthesis of a cyclic peptide using this compound.

Caption: Proposed mechanism for iodine-mediated Acm deprotection and disulfide bond formation.

Caption: Logical relationship between Acm deprotection reagents and their primary products.

Conclusion

This compound is an indispensable tool in the synthesis of complex peptides, particularly those requiring the precise formation of disulfide bridges. Its robust, orthogonal Acm protecting group allows for the safe incorporation of cysteine into growing peptide chains, with the flexibility to deprotect and form disulfide bonds at the desired stage of the synthesis. A thorough understanding of the different deprotection methodologies, their quantitative parameters, and potential side reactions is crucial for the successful synthesis of structurally defined and biologically active peptides. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their drug discovery and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. | Chemsrc ID:917290 [chemsrc.com]

- 12. peptide.com [peptide.com]

- 13. biotage.com [biotage.com]

The Acetamidomethyl (Acm) Protecting Group in Cysteine Derivatives: A Technical Guide

The acetamidomethyl (Acm) group is a cornerstone in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. Its stability under the acidic conditions of standard solid-phase peptide synthesis (SPPS) and the variety of methods available for its selective removal make it an invaluable tool for chemists in the field of drug development and biochemical research. This guide provides a comprehensive overview of the Acm protecting group, including quantitative data on its performance, detailed experimental protocols for its use, and visualizations of key workflows and concepts.

Data Presentation: A Comparative Look at Acm Deprotection

Table 1: Comparison of Common Acm Deprotection Methods

| Deprotection Reagent | Typical Conditions | Reaction Time | Yield / Efficiency | Key Considerations & Potential Side Reactions |

| Iodine (I₂) ** | 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. | 30-60 min[1] | Generally high, often leading to complete conversion.[1] | Directly forms a disulfide bond. Can cause iodination of sensitive residues like Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met).[2] The reaction rate is highly solvent-dependent.[3] |

| Mercury(II) Acetate (Hg(OAc)₂) | 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid, followed by treatment with β-mercaptoethanol. | 1 hour | Not specified. | Forms the free thiol. Highly toxic, requiring careful handling and disposal of mercury waste. Can also remove S-t-Butyl and S-trityl groups. |

| Silver(I) Salts (AgBF₄ or AgOTf) | 20 equivalents of silver salt per Acm group in cold TFA with anisole, followed by treatment with dithiothreitol (DTT).[4] | 1.5 hours[4] | Not specified. | Forms the free thiol. These are toxic heavy metal reagents. Subsequent treatment is required to remove silver ions.[4] |

| N-Chlorosuccinimide (NCS) | 3 equivalents of NCS in DMF (on-resin). | 2 x 3.5 min | High efficiency for on-resin disulfide bond formation.[5] | Rapid and efficient method for on-resin disulfide bond formation. Compatible with other Cys protecting groups like Trt and SIT.[5] |

| Palladium Complexes (e.g., PdCl₂) ** | 10 equivalents of PdCl₂ followed by quenching with DTT.[6] | Not specified. | 42% isolated yield for a specific peptide.[6] | Offers a milder alternative for Acm removal. Can be used in one-pot procedures following native chemical ligation.[6] |

| Copper(II) Sulfate (CuSO₄) and 1,2-aminothiols | CuSO₄ and a 1,2-aminothiol under aerobic conditions.[7] | Not specified. | Not specified. | A newer method for oxidative deprotection leading to disulfide bond formation.[7] |

| 2,2'-dithiobis(5-nitropyridine) (DTNP) | 5-15 equivalents of DTNP in TFA/Thioanisole.[8] | 12 hours at 37°C for 100% deprotection with 5 eq.[8][9] | ~90% with 15 eq. (time not specified); 100% with 5 eq. at 37°C for 12h.[8][9] | Forms a Cys(Npys) intermediate, which can be reduced to the free thiol. Thioanisole is crucial for efficient deprotection of Cys(Acm).[8] |

Table 2: Other Quantitative Data for Acm-Protected Cysteine

| Parameter | Value | Context |

| Racemization Potential | 4.8%[10] | Reported racemization for Fmoc-Cys(Acm)-OH during peptide synthesis. |

| Mass Increase | 71.04 Da[11] | The mass added to the cysteine residue by the Acm group. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the Acm protecting group, compiled from various sources.

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation (In-Solution)

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in a purified peptide.

Materials:

-

Acm-protected peptide

-

Aqueous acetic acid (40%) or a suitable solvent mixture (e.g., aqueous methanol)

-

Iodine (I₂) solution in a suitable solvent (e.g., 40% acetic acid or methanol)

-

Ascorbic acid or sodium thiosulfate solution

Procedure:

-

Dissolve the Acm-protected peptide in 40% aqueous acetic acid to a concentration of 10⁻³ to 10⁻⁴ M. A dilute concentration favors intramolecular disulfide bond formation.[4]

-

Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in the same solvent.[4]

-

Add the iodine solution dropwise to the stirring peptide solution.

-

Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 60 minutes.

-

Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purify the cyclized peptide by preparative HPLC.

Protocol 2: N-Chlorosuccinimide-Mediated Acm Deprotection and Disulfide Bond Formation (On-Resin)

This protocol describes a rapid and efficient method for on-resin disulfide bond formation.

Materials:

-

Peptidyl-resin containing two Cys(Acm) residues

-

N,N-Dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM)

-

Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.

-

Add a solution of NCS (3 equivalents relative to the resin loading) in DMF to the resin.

-

Agitate the mixture for 3.5 minutes at room temperature.

-

Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.

-

Wash the resin thoroughly with DMF and then DCM.

-

Dry the resin under vacuum.

-

Cleave the cyclized peptide from the resin using a standard cleavage protocol.

Protocol 3: Mercury(II) Acetate-Mediated Acm Deprotection to Yield a Free Thiol

This protocol results in the formation of a free thiol and is applicable when a subsequent reaction at the cysteine residue is desired. Caution: Mercury compounds are highly toxic.

Materials:

-

Acm-protected peptide

-

Water or 10% (v/v) aqueous acetic acid

-

Glacial acetic acid

-

Mercury(II) acetate (Hg(OAc)₂)

-

β-mercaptoethanol

Procedure:

-

Dissolve the protected peptide in water or 10% (v/v) aqueous acetic acid (100 µL/mg peptide) and carefully adjust the pH to 4.0 with glacial acetic acid.

-

Add, with stirring, 1.0 equivalent of mercury(II) acetate per S-acetamidomethyl group in the peptide.

-

Readjust the pH of the solution to 4.0 with acetic acid or aqueous ammonia. Stir the mixture at room temperature for 1 hour under an inert atmosphere.

-

Add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand at room temperature for 5 hours.

-

Centrifuge the mixture to remove the precipitate.

-

Desalt the supernatant containing the crude peptide under an inert atmosphere.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the Acm protecting group.

Caption: On-resin Acm deprotection and cyclization workflow.

Caption: Orthogonal protection strategy for disulfide bonds.

References

- 1. biotage.com [biotage.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Data of BOC-D-CYS(ACM)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-α-(t-butoxycarbonyl)-S-(acetamidomethyl)-D-cysteine (BOC-D-CYS(ACM)-OH). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic characteristics based on fundamental principles and data from analogous chemical structures. It also includes detailed, generalized experimental protocols for acquiring such data.

Molecular Structure

This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amine, while the acetamidomethyl (Acm) group protects the thiol side chain of the D-cysteine.

Chemical Formula: C₁₁H₂₀N₂O₅S

Molecular Weight: 292.35 g/mol

CAS Number: 138775-00-5

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | (CH₃)₃C- (Boc group) |

| ~2.05 | s | 3H | CH₃-C=O (Acm group) |

| ~3.0 - 3.2 | m | 2H | β-CH₂ |

| ~4.4 - 4.6 | m | 1H | α-CH |

| ~4.5 - 4.7 | d | 2H | -S-CH₂-NH- |

| ~5.3 - 5.5 | d | 1H | NH (Boc group) |

| ~6.5 - 6.8 | t | 1H | NH (Acm group) |

| ~10 - 12 | br s | 1H | -COOH |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~23.0 | CH₃-C=O (Acm group) |

| ~28.3 | (CH₃)₃C- (Boc group) |

| ~34.0 | β-CH₂ |

| ~47.0 | -S-CH₂-NH- |

| ~53.0 | α-CH |

| ~80.0 | (CH₃)₃C- (Boc group) |

| ~155.5 | C=O (Boc group) |

| ~170.0 | C=O (Acm group) |

| ~174.0 | -COOH |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~3300 | N-H (Amide/Carbamate) | Stretching |

| 2980 - 2960 | C-H (Alkyl) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Carbamate - Boc) | Stretching |

| ~1650 | C=O (Amide I - Acm) | Stretching |

| ~1520 | N-H (Amide II - Acm) | Bending |

Note: A supplier of this compound confirms its identity via IR, indicating that an experimental spectrum will align with the expected functional groups.[1]

Mass Spectrometry

Expected Mass Spectrometry Data

| Technique | Ion | m/z |

| Electrospray Ionization (ESI) | [M+H]⁺ | 293.12 |

| Electrospray Ionization (ESI) | [M+Na]⁺ | 315.10 |

| Electrospray Ionization (ESI) | [M-H]⁻ | 291.10 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes over a relevant mass-to-charge (m/z) range (e.g., 100-500).

-

-

Data Analysis: Process the raw data to identify the m/z values of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare them to the calculated theoretical values.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a protected amino acid like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Comprehensive Technical Guide to Utilizing BOC-D-CYS(ACM)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for effectively employing N-α-tert-butyloxycarbonyl-D-S-acetamidomethyl-cysteine (BOC-D-CYS(ACM)-OH) in peptide synthesis. A cornerstone for introducing D-cysteine residues, particularly in the construction of cyclic peptides containing disulfide bridges, this compound offers a robust and versatile tool for both novice and experienced peptide chemists. This document provides a detailed overview of its properties, applications, and comprehensive experimental protocols.

Introduction to this compound: A Dual Protection Strategy

This compound is a derivative of the amino acid D-cysteine, strategically modified with two essential protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[1][2] This dual-protection scheme is central to its utility in solid-phase peptide synthesis (SPPS).

-

The Boc Group: As a temporary protecting group, the Boc moiety shields the α-amino group during the coupling of the amino acid to the growing peptide chain. It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide.[3][4]

-

The Acm Group: The Acm group provides stable protection for the cysteine thiol, preventing its unwanted oxidation or participation in side reactions during synthesis.[2] Crucially, the Acm group is stable to the repetitive TFA treatments used for Boc deprotection, making it compatible with the Boc/Bzl SPPS strategy. Its removal requires specific reagents, most commonly iodine, which facilitates simultaneous deprotection and oxidative formation of a disulfide bond.[2][5] This orthogonality is key to the synthesis of complex peptides with defined disulfide connectivity.[6][7]

Core Applications in Peptide Synthesis

The unique properties of this compound make it an indispensable building block for a variety of advanced peptide structures:

-

Synthesis of Cyclic Peptides: Its primary application lies in the formation of peptides containing disulfide bridges, which are crucial for the conformational stability and biological activity of many peptides, including hormones and toxins.[2][8]

-

Regioselective Disulfide Bond Formation: In peptides with multiple cysteine residues, the use of orthogonal protecting groups like Acm, in combination with others such as trityl (Trt), allows for the controlled and sequential formation of specific disulfide bonds.[6][7] This is particularly vital in the synthesis of complex molecules like conotoxins, which often contain multiple disulfide bridges in a defined pattern.[1][6][9]

-

Protein Modification and Labeling: The protected thiol of Cys(Acm) can serve as a chemical handle for the site-specific attachment of probes, tags, or other moieties after the main peptide synthesis is complete.[2]

Quantitative Data and Performance

The efficiency of peptide synthesis and subsequent modifications is a critical factor. The following tables summarize key quantitative data related to the use of this compound and related procedures.

| Parameter | Value/Range | Conditions | Source(s) |

| Purity (TLC) | ≥98% | Commercially available starting material | Not Applicable |

| Yield (Conotoxin Synthesis) | 20-30% | Orthogonal strategy using Mob, Trt, and Acm protecting groups | [6] |

| Acm Deprotection Efficiency | ~90% | Using DTNP in TFA with 2% thioanisole | [10] |

| Typical SPPS Yield | ~20% | General estimation for solid-phase synthesis | [11] |

Table 1: Performance Metrics in Peptide Synthesis Utilizing Cys(Acm)

| Protecting Group | Deprotection Reagent(s) | Key Features |

| Acetamidomethyl (Acm) | Iodine, Silver Salts, NCS | Orthogonal to TFA cleavage; enables purification of the protected peptide prior to disulfide bond formation.[12] |

| Trityl (Trt) | Trifluoroacetic acid (TFA) | Acid-labile; suitable for routine synthesis of peptides with free thiols.[12] |

| S-tert-butylthio (StBu) | Reducing agents (e.g., thiols) | Orthogonal to both acid and oxidative cleavage; useful for on-resin cyclization.[12] |

Table 2: Comparison of Common Cysteine Protecting Groups

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for incorporating an amino acid using the Boc/Bzl strategy.

Workflow for Boc-SPPS

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Materials:

-

Boc-protected amino acids (including this compound)

-

Peptide synthesis resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, DIC)

-

HOBt or Oxyma Pure

-

Scavengers (e.g., thioanisole, ethanedithiol) for cleavage

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x).[3]

-

Neutralization: Neutralize the resin-bound peptide with a 10% solution of DIEA in DCM for 2 x 2 minutes. Wash the resin with DCM (5x).

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.95 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Acm Deprotection and Cyclization with Iodine

This protocol describes the formation of a disulfide bridge while the peptide is still attached to the solid support.[5]

On-Resin Cyclization Workflow

References

- 1. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. academic.oup.com [academic.oup.com]

- 5. peptide.com [peptide.com]

- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 9. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Introduction to Boc-protected amino acids for SPPS

An In-depth Technical Guide to Boc-Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of tert-butyloxycarbonyl (Boc)-protected amino acids in Solid-Phase Peptide Synthesis (SPPS). It is designed to serve as a technical resource for researchers, scientists, and professionals involved in peptide synthesis and drug development.

Introduction to Boc/Bzl Strategy in SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted approach and remains a robust method for the synthesis of peptides. This strategy is predicated on a system of graduated acid lability for the protecting groups.[]

The core principle of the Boc/Bzl strategy involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of the amino acid. This group is removed at each cycle of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] In contrast, the side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[][2] This differential acid stability allows for the selective deprotection of the N-terminus without affecting the side-chain protecting groups.[2][4]

The Boc-SPPS Workflow

The synthesis of a peptide using the Boc strategy follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The general workflow for each cycle consists of the following key steps:

-

Nα-Boc Deprotection: The removal of the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[5]

-

Neutralization: The protonated N-terminal amine resulting from the deprotection step is neutralized to the free amine, making it nucleophilic for the subsequent coupling reaction.[6]

-

Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[5]

-

Washing: The resin is thoroughly washed after each chemical step to remove excess reagents and by-products.[7]

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the solid support, which simultaneously removes the side-chain protecting groups.[5]

Data Presentation: Reagents and Protecting Groups

Comparison of Coupling Reagents for Boc-SPPS

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly when dealing with sterically hindered amino acids. The following table provides a comparison of commonly used coupling reagents in Boc-SPPS.

| Coupling Reagent/Method | Class | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |

| HATU/DIPEA | Uronium/Aminium Salt | 95 - 99[2] | > 95[2] | Low[2] | Highly efficient for hindered couplings; rapid reaction times.[2] |

| HBTU/DIPEA | Uronium/Aminium Salt | 90 - 98[2] | > 95[2] | Low[2] | A reliable and widely used reagent, slightly less reactive than HATU.[2] |

| PyBOP | Phosphonium Salt | 90 - 95[8] | > 90 | Low[8] | Byproducts are generally less problematic than those from BOP.[8] |

| DIC/OxymaPure | Carbodiimide/Additive | 92 - 97[2] | > 95[2] | Very Low[2] | OxymaPure enhances coupling efficiency and suppresses racemization.[2] |

| DIC/HOBt | Carbodiimide/Additive | 85 - 95 | > 90 | Moderate | A classic and cost-effective method. |

Common Side-Chain Protecting Groups in Boc-SPPS

The selection of appropriate side-chain protecting groups is crucial for the success of Boc-SPPS. These groups must be stable to the mildly acidic conditions of Boc deprotection (TFA) but readily cleavable by strong acids (e.g., HF) during the final cleavage step.

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Stability to 50% TFA/DCM | Cleavage Condition |

| Arginine | Tosyl | Tos | Stable | HF |

| Nitro | NO2 | Stable | HF | |

| Aspartic Acid | Benzyl ester | OBzl | Partially Labile | HF |

| Cysteine | 4-Methylbenzyl | Meb | Stable | HF |

| Acetamidomethyl | Acm | Stable | Hg(OAc)2 then HF | |

| Glutamic Acid | Benzyl ester | OBzl | Partially Labile | HF |

| Histidine | Benzyloxymethyl | Bom | Stable | HF |

| Dinitrophenyl | Dnp | Stable | Thiophenol then HF | |

| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Stable | HF |

| Serine | Benzyl ether | Bzl | Partially Labile | HF |

| Threonine | Benzyl ether | Bzl | Partially Labile | HF |

| Tryptophan | Formyl | For | Stable | Piperidine then HF |

| Tyrosine | 2,6-Dichlorobenzyl ether | 2,6-Cl2-Bzl | Stable | HF |

| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Stable | HF |

Experimental Protocols

The following are detailed protocols for the key steps in manual Boc-SPPS.

Resin Swelling

-

Place the desired amount of resin (e.g., Merrifield resin for a peptide acid or MBHA resin for a peptide amide) in a fritted reaction vessel.

-

Add dichloromethane (DCM) to cover the resin.

-

Gently agitate the resin for 30-60 minutes at room temperature to allow for swelling.

-

Drain the solvent by filtration.

Nα-Boc Deprotection

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[9]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.[5]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate the mixture for 20-30 minutes to ensure complete deprotection.[10]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual TFA.[9][10]

Neutralization

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[10]

-

Agitate for 2 minutes and then drain the solution.

-

Repeat the neutralization step one more time to ensure the complete formation of the free amine.[5]

-

Wash the resin with DCM (3-5 times) to remove excess base and its salt.[10]

-

Perform a Kaiser (ninhydrin) test to confirm the presence of a free primary amine (a positive test results in a blue color).[10]

Amino Acid Coupling

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.[5]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[5]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (yellow or no color change) indicates the completion of the coupling.[5]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and by-products.[5]

Capping (Optional)

If the Kaiser test indicates incomplete coupling, a capping step can be performed to block any unreacted N-terminal amines and prevent the formation of deletion peptides.

-

Wash the resin with DMF.

-

Add a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) to the resin.

-

Agitate for 30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

A common cleavage cocktail using TFA can be employed for some peptides, especially those with less sensitive residues and attached to very acid-labile resins.

Reagent K Cocktail:

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the reaction at room temperature for 1-2 hours with occasional agitation.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.

-

Dry the purified peptide under vacuum.

Conclusion

The Boc/Bzl strategy for Solid-Phase Peptide Synthesis remains a powerful and reliable method for the chemical synthesis of peptides. A thorough understanding of the underlying chemistry, the selection of appropriate reagents and protecting groups, and the meticulous execution of the experimental protocols are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and practical procedures to enable researchers and scientists to successfully employ Boc-protected amino acids in their peptide synthesis endeavors.

References

- 2. benchchem.com [benchchem.com]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N-alpha-t-Boc-S-acetamidomethyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, experimental protocols, and applications of N-alpha-t-Boc-S-acetamidomethyl-D-cysteine, a crucial building block in modern peptide synthesis.

Core Physicochemical Characteristics

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine, often abbreviated as Boc-D-Cys(Acm)-OH, is a derivative of the non-proteinogenic amino acid D-cysteine. It is widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of D-cysteine residues into peptide chains. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.[1] The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the sulfur atom of the cysteine side chain. This dual-protection scheme allows for controlled and sequential deprotection steps during peptide synthesis.

Structural and General Properties

The structural and general properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | This compound, N-α-t.-Boc-S-acetamidomethyl-D-cysteine | [2][3] |

| CAS Number | 138775-00-5 | [2][3][4] |

| Molecular Formula | C11H20N2O5S | [2][3][4] |

| Molecular Weight | 292.35 g/mol | [2][4] |

| Appearance | White to off-white or slight yellow to beige powder | [2][3] |

| Purity | ≥98% (TLC), ≥98% (HPLC) | [2][3] |

Physical and Chemical Properties

Key physical and chemical properties that are critical for experimental design and execution are detailed below.

| Property | Value | Reference(s) |